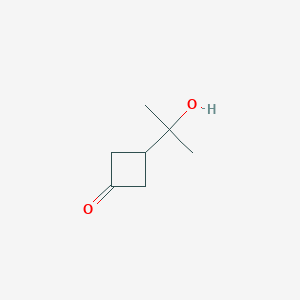
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is a chemical compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is characterized by a cyclobutanone ring substituted with a hydroxypropan-2-yl group. This compound is typically found as a clear liquid and is used primarily in research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutanone derivative with a hydroxypropan-2-yl group can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods
. These methods typically involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: A simpler analog without the hydroxypropan-2-yl group.
2-Hydroxycyclobutanone: Contains a hydroxy group directly attached to the cyclobutanone ring.
3-(Propan-2-yloxy)cyclobutan-1-one: Similar structure but with an ether linkage instead of a hydroxy group.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the hydroxypropan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-(2-hydroxypropan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2,9)5-3-6(8)4-5/h5,9H,3-4H2,1-2H3 |
Clé InChI |
ZSBNQMVPLFWFOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















